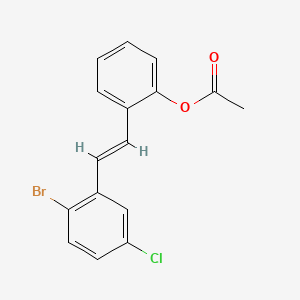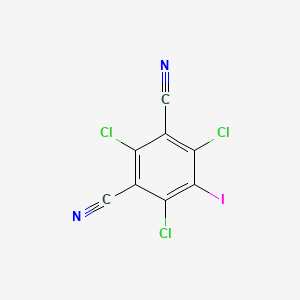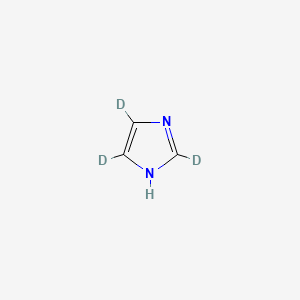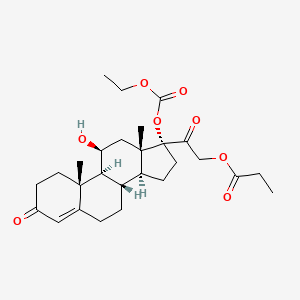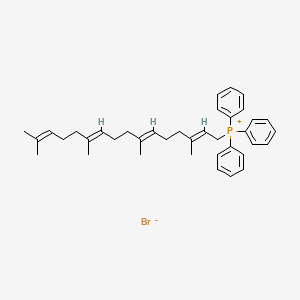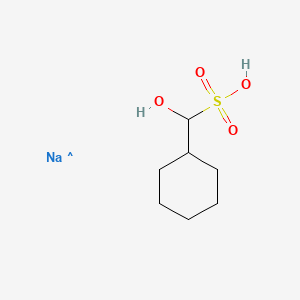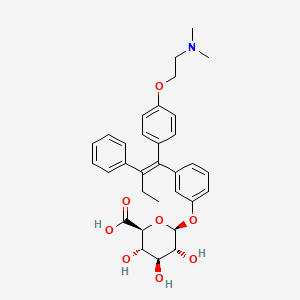
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of (E)-3-Hydroxy Tamoxifen, which enhances its solubility and facilitates its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide typically involves the glucuronidation of (E)-3-Hydroxy Tamoxifen. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of (E)-3-Hydroxy Tamoxifen. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of (E)-3-Hydroxy Tamoxifen.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions involving UDPGA and UGT enzymes.
Major Products Formed
Hydrolysis: (E)-3-Hydroxy Tamoxifen and glucuronic acid.
Conjugation: this compound.
科学研究应用
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in the metabolism and excretion of tamoxifen.
Medicine: Explored for its potential effects on estrogen receptor signaling and breast cancer treatment.
Industry: Utilized in the development of analytical methods for detecting tamoxifen metabolites in biological samples.
作用机制
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide exerts its effects primarily through its parent compound, (E)-3-Hydroxy Tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound, reducing its bioavailability and activity. The molecular targets include estrogen receptors, where (E)-3-Hydroxy Tamoxifen acts as an antagonist, inhibiting estrogen-mediated signaling pathways involved in breast cancer cell proliferation.
相似化合物的比较
Similar Compounds
Tamoxifen: The parent compound, used in breast cancer treatment.
4-Hydroxy Tamoxifen: Another active metabolite with potent anti-estrogenic effects.
N-Desmethyl Tamoxifen: A metabolite with similar pharmacological properties.
Uniqueness
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of tamoxifen.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJQVSGWCSTGGW-OFKVRPASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857841 |
Source


|
| Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165460-33-3 |
Source


|
| Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
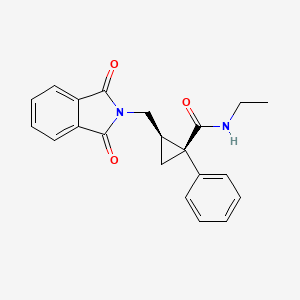
![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)

